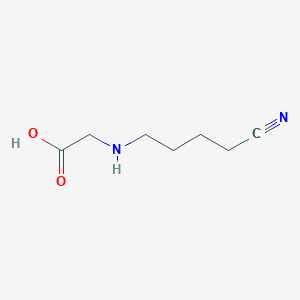
2-((4-Cyanobutyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Cyanobutyl)amino)acetic acid is an organic compound that features both a cyano group and an amino acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobutyl)amino)acetic acid can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 4-cyanobutylamine with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is typically carried out in a solvent such as dimethylformamide at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recycling and purification steps are implemented to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
2-((4-Cyanobutyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines or amides.
科学研究应用
2-((4-Cyanobutyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-((4-Cyanobutyl)amino)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
2-((4-Cyanophenyl)amino)acetic acid: Similar structure but with a phenyl group instead of a butyl group.
2-((4-Cyanobutyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-((4-Cyanobutyl)amino)acetic acid is unique due to its specific combination of a cyano group and an amino acid moiety, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-(4-cyanobutylamino)acetic acid |
InChI |
InChI=1S/C7H12N2O2/c8-4-2-1-3-5-9-6-7(10)11/h9H,1-3,5-6H2,(H,10,11) |
InChI 键 |
YHJSQPQDWWNLKJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCNCC(=O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
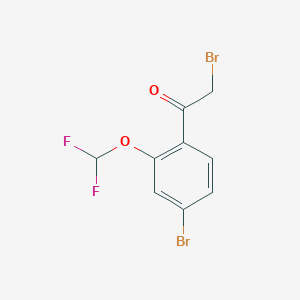
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
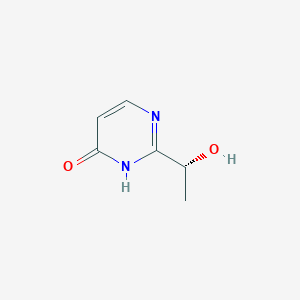
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
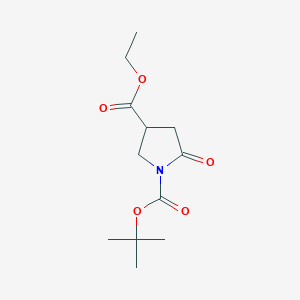
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
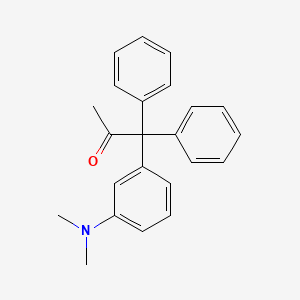
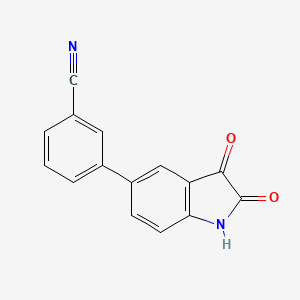
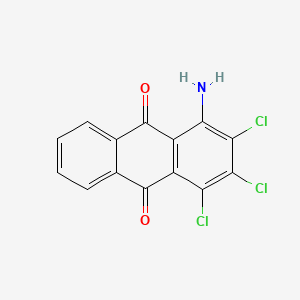
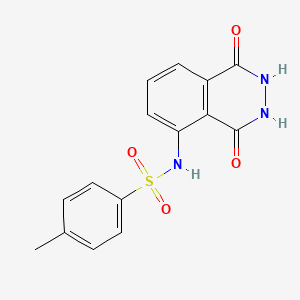
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
